molecular formula C20H17BrN4OS2 B2590250 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681274-46-4

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2590250
CAS No.: 681274-46-4
M. Wt: 473.41
InChI Key: BZXZDKWHUIDJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(4-Bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound designed for advanced pharmacological and oncological research. This molecule features a 1,3,4-thiadiazole core, a heterocyclic ring recognized as a bioisostere of pyrimidine bases found in nucleic acids . This structural characteristic grants derivatives of 1,3,4-thiadiazole the potential to interfere with critical cellular processes such as DNA replication, making them a primary scaffold in the development of novel anticancer agents . The compound's structure strategically incorporates a 1H-indole moiety linked via a sulfanyl-acetamide bridge, suggesting potential for targeted protein inhibition. While the specific biological data for this exact compound requires further investigation, molecules within this class have demonstrated significant cytotoxic properties against a diverse range of human cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), skin cancer (SK-MEL-2), and leukemia (HL-60) in scientific literature . The presence of the 1,3,4-thiadiazole ring is frequently associated with the inhibition of key enzymes like carbonic anhydrases (CA IX and CA XII) and focal adhesion kinase (FAK), which are prominent targets in cancer therapy due to their roles in cell proliferation, adhesion, and tumor hypoxia response . Researchers can utilize this compound as a key intermediate or lead molecule for exploring new antitumor strategies, structure-activity relationship (SAR) studies, and mechanistic studies involving tubulin polymerization or kinase pathway disruption . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4OS2/c1-13-23-24-20(28-13)22-19(26)12-27-18-11-25(17-5-3-2-4-16(17)18)10-14-6-8-15(21)9-7-14/h2-9,11H,10,12H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXZDKWHUIDJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a bromobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final compound is formed by coupling the indole, bromophenyl, and thiadiazole moieties through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially leading to the formation of phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing indole and thiadiazole moieties have been shown to possess anticancer properties. For example, derivatives of 1,3,4-thiadiazole have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects :
    • The indole core is associated with antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .
  • Anticonvulsant Properties :
    • Some derivatives of thiadiazole have shown promise as anticonvulsants in preclinical studies. The mechanism often involves modulation of neurotransmitter systems, which could be explored further with this compound .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Step 1 : Preparation of the indole and thiadiazole intermediates.
  • Step 2 : Coupling the indole derivative with the thiadiazole moiety using appropriate reaction conditions (e.g., using bases like potassium carbonate in polar solvents like dimethylformamide).

Optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity.

Case Studies

Several studies have highlighted the potential applications of compounds similar to 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide:

StudyFindings
Functionalization of ThiadiazolesInvestigated the synthesis of various thiadiazole derivatives with promising biological activities including anticancer and antimicrobial effects.
Antibacterial ActivityReported on the synthesis of compounds with potent antibacterial properties against Gram-positive and Gram-negative bacteria.
Anticonvulsant StudiesExplored the anticonvulsant potential of similar compounds, demonstrating efficacy in animal models.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the thiadiazole ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzyl Substituent Thiadiazole Substituent Molecular Weight (g/mol) Calculated LogP
Target Compound 4-Bromo 5-Methyl ~506 (estimated) ~3.8 (estimated)
N-[5-(Ethylsulfanyl)-... () 4-Methyl 5-Ethylsulfanyl 441.2 4.1 (estimated)
N-[5-[(4-Cyanophenyl)methylsulfanyl]-... () 4-Cyano 5-(4-Cyanophenylmethylsulfanyl) 405.5 3.7
2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () - 5-Indol-3-ylmethyl ~350–450 (variable) 2.5–4.0

Key Observations :

  • Molecular Weight: The bromine atom in the target compound increases its molecular weight (~506 g/mol) compared to methyl (441.2 g/mol) or cyano (405.5 g/mol) analogs.
  • Electron Effects: Bromine’s electron-withdrawing nature may alter binding interactions compared to electron-donating methyl groups () or polar cyano groups () .

Biological Activity

The compound 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule notable for its diverse biological activities. Its complex structure includes an indole moiety, a thiadiazole ring, and a sulfanyl group, which may contribute significantly to its pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications in various medical fields.

Structural Overview

The molecular formula of the compound is C20H17BrN4OS2C_{20}H_{17}BrN_{4}OS_{2} with a molecular weight of approximately 473.41 g/mol. The structural components are as follows:

ComponentDescription
Indole moietyA bicyclic structure known for its role in many bioactive compounds.
Thiadiazole ringA five-membered heterocyclic compound that exhibits various biological activities.
Sulfanyl groupEnhances the reactivity and potential binding interactions of the compound.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. Studies suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy against resistant strains of bacteria and fungi .
  • Anticancer Potential : The indole and thiadiazole components have been linked to anticancer activities. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, particularly in models of epilepsy and neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or direct effects on neuronal cells .

The exact mechanism of action for this compound remains to be fully elucidated; however, several hypotheses have been proposed based on related compounds:

  • Enzyme Inhibition : The indole moiety may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors in the central nervous system or other tissues, influencing signaling pathways crucial for cellular function.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Study : A study on 1,3,4-thiadiazole derivatives demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) indicating effective antimicrobial action .
  • Anticancer Research : A research effort focused on screening drug libraries identified novel anticancer compounds through multicellular spheroid models, revealing that certain derivatives significantly reduced tumor viability .
  • Neuropharmacological Evaluation : Investigations into the anticonvulsant activity of thiadiazole derivatives found promising results in seizure models, suggesting potential therapeutic applications in epilepsy treatment .

Q & A

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (polar aprotic), methanol (polar protic), and chloroform (nonpolar).
  • pH-Dependent Studies : Adjust pH (2.0–10.0) to identify ionization states that enhance aqueous solubility.
  • Co-solvent Systems : Use PEG-400 or cyclodextrins to improve bioavailability .

Q. What computational tools can reconcile discrepancies between predicted and observed NMR chemical shifts?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to simulate NMR spectra. Compare computed shifts with experimental data to identify conformational outliers .
  • Software : MestReNova or ACD/Labs for peak assignment and coupling constant analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.